molecular formula C19H14ClNO4S B10874642 4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylic acid

4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylic acid

Cat. No.: B10874642
M. Wt: 387.8 g/mol
InChI Key: MRYIHSSQUPSQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-CHLOROPHENYL)-2-[(4-METHOXYBENZOYL)AMINO]-3-THIOPHENECARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzoyl group, and a thiophenecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-2-[(4-METHOXYBENZOYL)AMINO]-3-THIOPHENECARBOXYLIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of 4-chlorophenylboronic acid and 4-methoxybenzoyl chloride as starting materials. These compounds undergo a series of reactions, including coupling reactions facilitated by catalysts such as palladium, to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as ultrasound-assisted synthesis. This method enhances the reaction efficiency and reduces the reaction time, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-2-[(4-METHOXYBENZOYL)AMINO]-3-THIOPHENECARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

4-(4-CHLOROPHENYL)-2-[(4-METHOXYBENZOYL)AMINO]-3-THIOPHENECARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-2-[(4-METHOXYBENZOYL)AMINO]-3-THIOPHENECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-(4-CHLOROPHENYL)-2-[(4-METHOXYBENZOYL)AMINO]-3-THIOPHENECARBOXYLIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C19H14ClNO4S

Molecular Weight

387.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxylic acid

InChI

InChI=1S/C19H14ClNO4S/c1-25-14-8-4-12(5-9-14)17(22)21-18-16(19(23)24)15(10-26-18)11-2-6-13(20)7-3-11/h2-10H,1H3,(H,21,22)(H,23,24)

InChI Key

MRYIHSSQUPSQIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.